molecular formula C9H14O4 B072346 Diethyl ethylidenemalonate CAS No. 1462-12-0

Diethyl ethylidenemalonate

Cat. No. B072346
CAS RN: 1462-12-0
M. Wt: 186.2 g/mol
InChI Key: LBBAWVLUOZVYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl ethylidenemalonate and related compounds involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, diethyl ethylidenemalonate reacts with but-2-enyl organometallic compounds, yielding threo-adducts preferentially, demonstrating its role in stereocontrolled synthesis (Yamamoto et al., 1985). Additionally, the compound has been utilized in the synthesis of C-14-labeled acrylic derivatives, indicating its significance in the preparation of labeled compounds for research purposes (Dekeyser et al., 1989).

Molecular Structure Analysis

The molecular structure of diethyl ethylidenemalonate derivatives has been elucidated through crystallographic studies. For example, the crystal structure and Hirshfeld surface analysis of a diethyl ethylidenemalonate derivative reveal its monoclinic space group and the presence of intramolecular hydrogen bonding, providing insights into the intermolecular interactions and structural characteristics of such compounds (Coughlin et al., 2019).

Chemical Reactions and Properties

Diethyl ethylidenemalonate undergoes various chemical reactions, showcasing its reactivity and functional versatility. Phosphine-mediated cycloaddition reactions with diethyl ethylidenemalonate derivatives yield novel polysubstituted cyclopentenes or pyrrolidines, highlighting its utility in synthesizing complex molecular structures (Guan & Shi, 2009). Furthermore, its reactions with α-aminoazoles lead to the formation of functionally substituted pyrazolo-, triazolo-, and pyrimido-derivatives, demonstrating its application in heterocyclic chemistry (Lipson et al., 2007).

Physical Properties Analysis

The physical properties of diethyl ethylidenemalonate derivatives, such as crystallinity and molecular weight, are crucial for their application in various fields. For instance, nanoparticles of poly(diethyl methylidenemalonate) have been explored as potential drug carriers, with their size and molecular weight affecting their distribution and elimination in biological systems (De Keyser et al., 1991).

Scientific Research Applications

  • Diethyl ethylidenemalonate was studied for its reaction with organometallic compounds, producing a threo-adduct predominantly, which has implications in synthetic organic chemistry (Yamamoto, Nishii, & Maruyama, 1985).

  • The crystal structure and Hirshfeld surface analysis of Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a compound related to Diethyl ethylidenemalonate, were investigated, highlighting its potential as an intermediate in synthesis processes (Coughlin, de Bruyn, Kilgour, & Benjamin, 2019).

  • Research on Diethyl maleate, another related compound, showed its effects on protein synthesis and amino acid transport in isolated rat hepatocytes, providing insights into its toxicological profile (Goethals, Krack, Deboyser, & Roberfroid, 1983).

  • Studies on ethylmercury, which shares a functional group with Diethyl ethylidenemalonate, examined its ability to cross the blood-brain barrier and its toxicological effects, relevant to public health and pharmacology (Kern, Geier, Homme, & Geier, 2019).

  • Research on biomarkers has investigated compounds like Diethyl ethylidenemalonate for their potential applications in clinical practice and public health (Wurst et al., 2005).

  • Diethyl ether extracts of certain species have been explored for their anti-proliferative activity against myeloma culture cells, indicating potential applications in cancer research (Lazuardi, 2008).

  • Diethyl hexyl phthalate, a phthalate ester, was studied for its effects on insulin signaling and muscle function, relevant to endocrine and metabolic research (Srinivasan, Khan, Balaji, Selvaraj, & Balasubramanian, 2011).

Safety And Hazards

Diethyl ethylidenemalonate should be handled with care. Contact with skin, eyes, or clothing should be avoided, and inhalation or ingestion should be prevented . In case of contact, the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

diethyl 2-ethylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBAWVLUOZVYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074531
Record name Propanedioic acid, ethylidene-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ethylidenemalonate

CAS RN

1462-12-0
Record name 1,3-Diethyl 2-ethylidenepropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ethylidenemalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1462-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, ethylidene-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl ethylidenemalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl ethylidenemalonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SQM649798
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ethylidenemalonate
Reactant of Route 2
Diethyl ethylidenemalonate
Reactant of Route 3
Reactant of Route 3
Diethyl ethylidenemalonate
Reactant of Route 4
Reactant of Route 4
Diethyl ethylidenemalonate
Reactant of Route 5
Reactant of Route 5
Diethyl ethylidenemalonate
Reactant of Route 6
Reactant of Route 6
Diethyl ethylidenemalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.